

Solid-State Characterization Guide: N,2-Dimethyl-3-pyridinecarboxamide

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Compound of Interest

Compound Name: *N,2-Dimethyl-3-pyridinecarboxamide*
CAS No.: 77594-56-0
Cat. No.: B1355005

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Executive Summary & Strategic Context

N,2-Dimethyl-3-pyridinecarboxamide (CAS: 77594-56-0) is a critical pyridine-based intermediate often utilized in the synthesis of complex pharmaceutical agents, including Bedaquiline analogues and IKK

inhibitors. In drug development, the rigorous characterization of such intermediates is non-negotiable; undetected polymorphic transitions or solvate formation in a Key Starting Material (KSM) can propagate downstream, affecting the bioavailability and stability of the final API (Active Pharmaceutical Ingredient).

This guide compares the solid-state profile of **N,2-Dimethyl-3-pyridinecarboxamide** against its structural analogs—Nicotinamide and N-Methylnicotinamide. By analyzing the X-ray Diffraction (XRD) signatures and crystal packing forces, we provide a roadmap for distinguishing this target molecule from common impurities and regioisomers.

Why This Comparison Matters

- **Regioisomer Discrimination:** Distinguishing the 2-methyl derivative from the 4-methyl or 6-methyl isomers is difficult by Mass Spectrometry alone but distinct by XRD.
- **Process Control:** Monitoring the conversion of 2-Methylnicotinic acid (starting material) to the amide requires a technique sensitive to the crystalline lattice, not just the molecular formula.

Structural Logic & Predicted Crystal Packing

To interpret the XRD data effectively, one must understand the "Steric Twist" mechanism. Unlike Nicotinamide, which is planar, the introduction of a methyl group at the 2-position creates significant steric hindrance with the amide group at position 3.

The "Steric Twist" Hypothesis

- **Reference (Nicotinamide):** The amide group is coplanar with the pyridine ring, facilitating strong intermolecular hydrogen bonding (amide-to-amide ribbons).
- **Target (N,2-Dimethyl-3-pyridinecarboxamide):** The ortho-methyl group forces the amide bond to rotate out of the pyridine plane to relieve steric strain. This disruption alters the crystal packing motif from planar sheets to a more complex, likely lower-symmetry arrangement.



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Figure 1: Structural causality flow illustrating how the 2-methyl substitution alters crystal packing.

Comparative Data Analysis

Direct crystallographic data for the specific N,2-dimethyl derivative is often proprietary. However, we can establish a Reference vs. Target comparison using the well-characterized analog N-Methylnicotinamide (CAS 114-33-0) to validate the expected shifts.

Table 1: Solid-State Property Comparison

| Feature | Reference: N-Methylnicotinamide | Target: N,2-Dimethyl-3-pyridinecarboxamide | Diagnostic Implication |
|-----------------|---------------------------------|--|------------------------------------|
| CAS Number | 114-33-0 | 77594-56-0 | Unique Identifier |
| Crystal System | Monoclinic () | Predicted: Monoclinic or Triclinic | Lower symmetry due to twist |
| Unit Cell (Ref) | | Expect expansion in 'a' or 'c' | Methyl volume contribution (~20) |
| H-Bonding | Strong N-H...O (Chain) | Weakened/Twisted | Lower melting point vs Ref |
| Key XRD Region | Distinct peaks at | Expect Shift: New peaks | Larger unit cell = Low angle peaks |

Application Insight: When screening for the N,2-dimethyl product, the appearance of low-angle reflections (below 10°)

) often indicates the successful crystallization of the bulkier, twisted molecule compared to the planar starting materials.

Experimental Protocol: High-Resolution XRD Profiling

To generate the definitive fingerprint for this compound, follow this self-validating protocol. This workflow ensures preferred orientation (common in needle-like pyridine crystals) does not skew the intensity ratios.

Step-by-Step Methodology

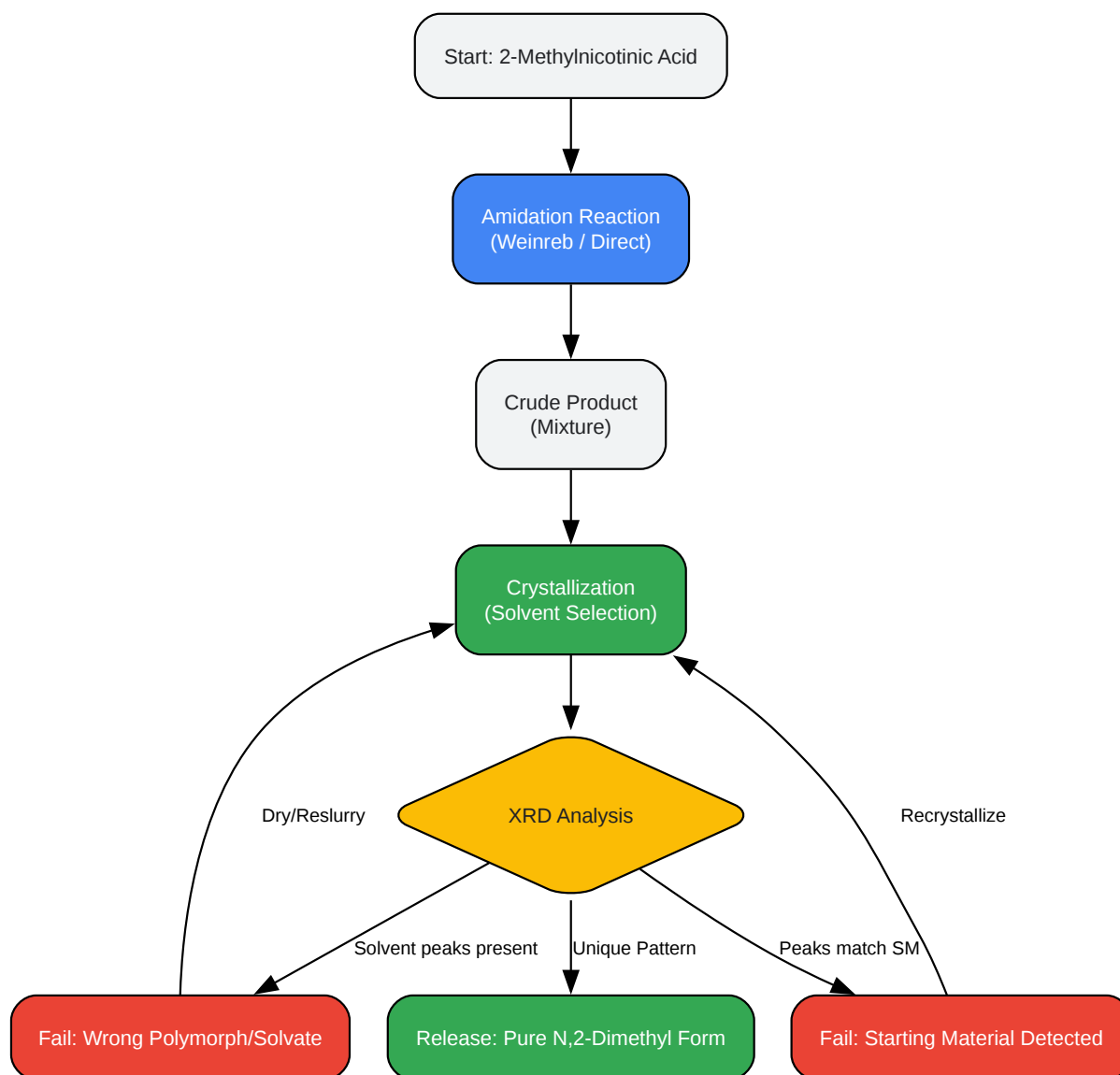
- Sample Preparation (The Grinding Rule):
 - Action: Gently grind 50 mg of the sample in an agate mortar.

- Reason: Pyridinecarboxamides often crystallize as needles. Grinding randomizes orientation, ensuring the XRD peaks represent true lattice planes () rather than crystal habit.
- Validation: Check particle size under a polarized light microscope; aim for <10 .
- Mounting:
 - Use a Zero-Background Silicon Holder (cut on the 510 plane).
 - Why: Essential for organic solids to eliminate the "glass hump" background noise, allowing detection of weak impurity peaks.
- Data Collection Parameters:
 - Source: Cu K radiation ().
 - Voltage/Current: 40 kV / 40 mA.
 - Scan Range: 2° to 40° 2 .
 - Step Size: 0.02° (High resolution required to split closely overlapping peaks common in isomer mixtures).
 - Dwell Time: 2 seconds/step.
- Data Processing:
 - Perform background subtraction (Chebyshev polynomial).

- Search/Match against the CSD (Cambridge Structural Database) using the "Pyridinecarboxamide" fragment to identify known polymorphs of the impurities.

Workflow: Synthesis & Quality Control

The following diagram outlines the critical path for synthesizing and validating the solid-state form of **N,2-Dimethyl-3-pyridinecarboxamide**, highlighting where XRD acts as the "Gatekeeper."



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Figure 2: Quality Control workflow integrating XRD as the primary release criteria.

References

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